1-(2-Bromo-4-methylphenyl)cyclopropanecarbonitrile
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Overview
Description
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with a 2-bromo-4-methylphenyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile typically involves the reaction of 2-bromo-4-methylbenzaldehyde with malononitrile in the presence of a base such as triethylamine. The reaction proceeds through a Michael addition followed by cyclization to form the cyclopropane ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with amine groups replacing the nitrile group.
Scientific Research Applications
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups, leading to different biological or chemical effects. The bromine atom and the nitrile group are key functional groups that can participate in various interactions and reactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methylphenyl)-1-propanone: Similar structure but lacks the cyclopropane ring and nitrile group.
4’-Bromopropiophenone: Similar structure but lacks the cyclopropane ring and nitrile group.
2-Bromo-1-phenylpropane: Similar structure but lacks the methyl group and nitrile group.
Uniqueness
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile is unique due to the presence of both the cyclopropane ring and the nitrile group, which confer distinct chemical and physical properties. These features make it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H10BrN |
---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
1-(2-bromo-4-methylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10BrN/c1-8-2-3-9(10(12)6-8)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3 |
InChI Key |
QAIJIQYOKOGKRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CC2)C#N)Br |
Origin of Product |
United States |
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